

# A Technical Guide to the Spectroscopic Profile of Tetrahydrogeraniol

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## Compound of Interest

Compound Name: 3,7-Dimethyl-1-octanol

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This technical guide provides an in-depth overview of the spectroscopic data for Tetrahydrogeraniol (also known as 3,7-dimethyloctan-1-ol). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.

## Chemical Structure and Properties

- IUPAC Name: 3,7-dimethyloctan-1-ol
- Synonyms: Tetrahydrogeraniol, Dihydrocitronellol
- CAS Number: 106-21-8
- Molecular Formula:  $C_{10}H_{22}O$
- Molecular Weight: 158.29 g/mol

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry analyses of Tetrahydrogeraniol.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (S)-3,7-Dimethyloctan-1-ol in  $\text{CDCl}_3$ [1]**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.59-3.70	m	2H	H-1
1.43-1.62	m	4H	H-2, H-6
1.32-1.39	m	1H	H-3
1.18-1.30	m	3H	H-4, H-5
1.06-1.16	m	3H	H-7, CH <sub>3</sub> -10
0.83-0.87	m	9H	CH <sub>3</sub> -8, CH <sub>3</sub> -9, CH <sub>3</sub> -11

Note: Assignments are based on the structure of (S)-3,7-dimethyloctan-1-ol.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (S)-3,7-Dimethyloctan-1-ol in  $\text{CDCl}_3$ [1]**

Chemical Shift ( $\delta$ ) ppm	Assignment
61.19	C-1
39.96	C-2
39.23	C-3
37.35	C-5
29.49	C-4
27.93	C-7
24.65	C-6
22.66	C-9 or C-10
22.55	C-9 or C-10
19.60	C-8

Note: Assignments are based on the structure of (S)-3,7-dimethyloctan-1-ol.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~2955, 2925, 2870	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (CH <sub>2</sub> )
~1375	Medium	C-H bend (CH <sub>3</sub> )
~1058	Strong	C-O stretch (primary alcohol)

Note: Data is interpreted from the NIST IR spectrum of **3,7-dimethyl-1-octanol** and typical IR absorption ranges for alcohols.

**Table 4: Mass Spectrometry (GC-MS) Data**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
43	999	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
56	997	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
55	898	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	793	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
70	764	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>

Note: Data corresponds to Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of Tetrahydrogeraniol.

#### Methodology:

- **Sample Preparation:** A sample of neat (undiluted) liquid Tetrahydrogeraniol (approximately 0.5 mL) is placed into a 5mm NMR tube.<sup>[1]</sup> Alternatively, for higher resolution or when using high-field instruments, a dilute solution is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- **Instrumentation:** A standard NMR spectrometer (e.g., 300 MHz or higher for <sup>1</sup>H NMR) is used.
- **<sup>1</sup>H NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the spectrum.
  - Data is typically acquired over a spectral width of 0-12 ppm.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- **<sup>13</sup>C NMR Acquisition:**
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom.
  - Data is typically acquired over a spectral width of 0-220 ppm.
  - A larger number of scans is required due to the low natural abundance of <sup>13</sup>C (typically 128 scans or more).
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Tetrahydrogeraniol.

Methodology:

- Sample Preparation (Neat Liquid Film):
  - One drop of liquid Tetrahydrogeraniol is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[2][3]
  - A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[2][3]
  - The plates are then mounted in the spectrometer's sample holder.[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or clean salt plates) is recorded.
  - The sample is placed in the instrument, and the sample spectrum is recorded.
  - The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[4]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Tetrahydrogeraniol.

Methodology:

- **Sample Preparation:** A dilute solution of Tetrahydrogeraniol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- **Gas Chromatography (GC) Conditions:**
  - **Injection:** 1  $\mu$ L of the prepared sample is injected into the GC inlet.
  - **Column:** A nonpolar capillary column (e.g., DB-5ms) is commonly used.
  - **Carrier Gas:** Helium is used as the carrier gas at a constant flow rate.
  - **Temperature Program:** A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
- **Mass Spectrometry (MS) Conditions:**
  - **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV.
  - **Mass Analyzer:** A quadrupole or ion trap mass analyzer is used.
  - **Scan Range:** The mass spectrum is scanned over a range of  $m/z$  40-400.
- **Data Analysis:** The mass spectrum corresponding to the GC peak of Tetrahydrogeraniol is analyzed to identify the molecular ion (if present) and the major fragment ions.

## Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the spectroscopic analysis.

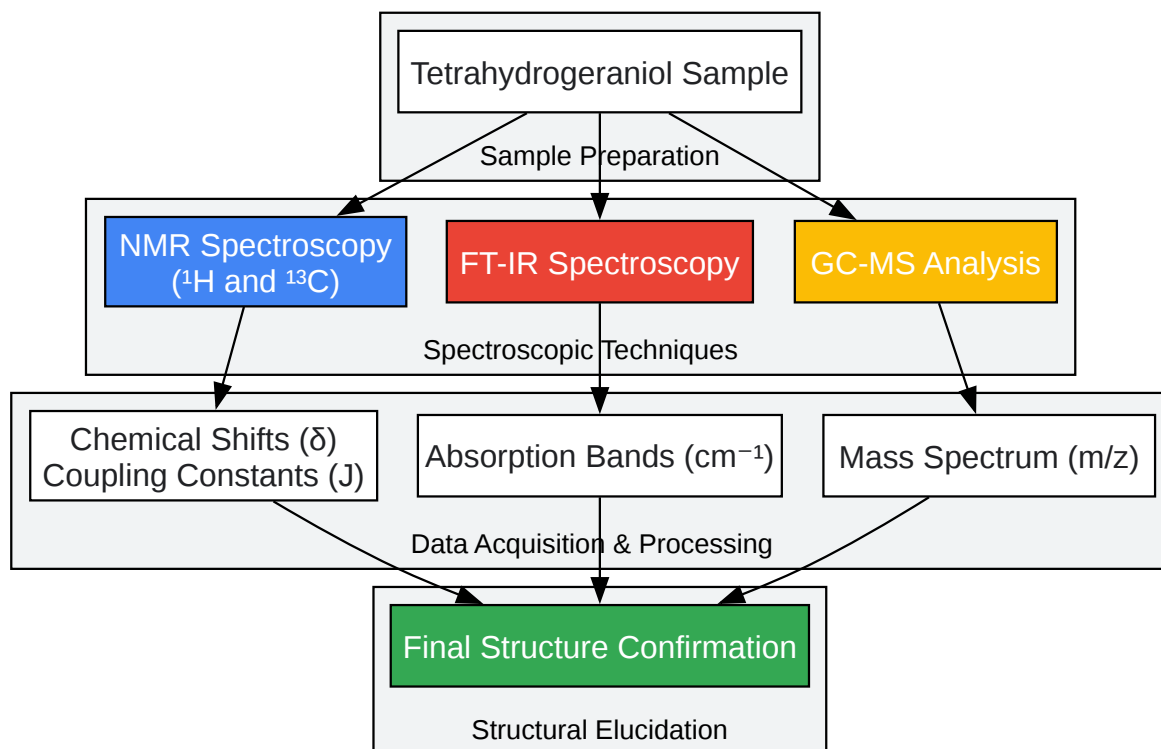


Diagram 1: General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical sample.

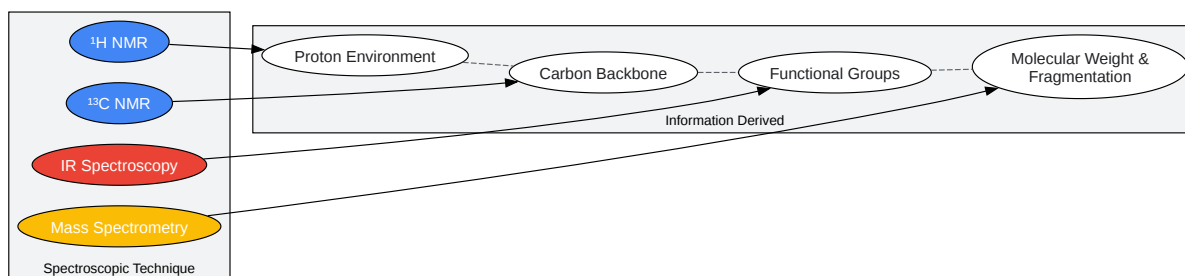


Diagram 2: Logical Relationships in Spectral Interpretation

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Caption: Relationship between spectroscopic techniques and derived structural information.

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